Welcome to the BenchChem Online Store!
molecular formula C7H7IN2O B1296084 4-Iodobenzohydrazide CAS No. 39115-95-2

4-Iodobenzohydrazide

Cat. No. B1296084
M. Wt: 262.05 g/mol
InChI Key: ZVFGHUJYTXEOSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07425555B2

Procedure details

Trifluoroacetic acid (10 ml) was added to 4iodo-benzoic acid N′-(2,2-dimethyl-propionyl)-hydrazide (Intermediate 13) (1 g, 2.76 mmol) and stirred at room temperature for 2 hours. The trifluoroactic acid was removed in vacuo and the residue partitioned between ethyl acetate (50 ml) and saturated aqueous sodium bicarbonate solution (50 ml). The organic layer was washed with water (50 ml), brine (50 ml), dried over magnesium sulfate, filtered and the solvent removed in vacuo. The desired product was obtained as a white solid (0.55 g, 2.1 mmol).
Name
4iodo-benzoic acid N′-(2,2-dimethyl-propionyl)-hydrazide
Quantity
1 g
Type
reactant
Reaction Step One
Name
Intermediate 13
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC(C)(C)C([NH:5][NH:6][C:7](=[O:15])[C:8]1[CH:13]=[CH:12][C:11]([I:14])=[CH:10][CH:9]=1)=O>FC(F)(F)C(O)=O>[I:14][C:11]1[CH:12]=[CH:13][C:8]([C:7]([NH:6][NH2:5])=[O:15])=[CH:9][CH:10]=1

Inputs

Step One
Name
4iodo-benzoic acid N′-(2,2-dimethyl-propionyl)-hydrazide
Quantity
1 g
Type
reactant
Smiles
CC(C(=O)NNC(C1=CC=C(C=C1)I)=O)(C)C
Name
Intermediate 13
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)NNC(C1=CC=C(C=C1)I)=O)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The trifluoroactic acid was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate (50 ml) and saturated aqueous sodium bicarbonate solution (50 ml)
WASH
Type
WASH
Details
The organic layer was washed with water (50 ml), brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
IC1=CC=C(C(=O)NN)C=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.1 mmol
AMOUNT: MASS 0.55 g
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.